(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
Description
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate (CAS 103588-79-0), also known as thexyldimethylsilyl triflate, is a silyl trifluoromethanesulfonate ester with the molecular formula C₉H₁₉F₃O₃SSi and a molecular weight of 292.391 g/mol . The compound features a bulky thexyl group (2,3-dimethylbutan-2-yl) attached to a dimethylsilyl moiety, which is bonded to a triflate (trifluoromethanesulfonyl) group. This steric bulk and the electron-withdrawing triflate group make it a highly reactive reagent in organic synthesis, particularly in silylation reactions and Lewis acid-catalyzed processes .
Key structural attributes:
- Steric hindrance: The thexyl group provides significant steric bulk, influencing regioselectivity and reaction rates.
- Electrophilicity: The triflate group is an excellent leaving group due to the stability of the triflate anion.
- Thermal stability: Silyl triflates are generally more stable than their alkyl triflate counterparts, enabling use in high-temperature reactions .
Properties
IUPAC Name |
[2,3-dimethylbutan-2-yl(dimethyl)silyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O3SSi/c1-7(2)8(3,4)17(5,6)15-16(13,14)9(10,11)12/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCZOYCXPWONIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399113 | |
| Record name | TDS triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103588-79-0 | |
| Record name | TDS triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylthexylsilyl trifluoromethane-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution with Ethylene Oxide
The most widely documented method involves reacting a tri-substituted silyl triflate precursor with ethylene oxide. This two-step process begins with the synthesis of 2-((2,3-dimethylbutan-2-yl)dimethylsilyloxy)ethanol, followed by triflation.
Step 1: Silylation of Ethylene Oxide
Ethylene oxide reacts with (2,3-dimethylbutan-2-yl)dimethylsilanol in toluene at ambient to slightly elevated temperatures (20–40°C). The reaction is typically conducted under anhydrous conditions with a catalytic base, such as triethylamine, to neutralize liberated protons. The intermediate 2-((2,3-dimethylbutan-2-yl)dimethylsilyloxy)ethanol is isolated via fractional vacuum distillation, achieving purities >95%.
Step 2: Triflation
The alcohol intermediate is treated with trifluoromethanesulfonic anhydride (TfO) in a mixture of cyclohexane and toluene (1:1 v/v) at 5°C. A hindered amine base, such as N-ethyl-N-isopropylpropan-2-amine, is added to scavenge triflic acid (HTf) formed during the reaction. The product is filtered to remove the insoluble triflate-amine salt and concentrated under reduced pressure, yielding the title compound as a colorless oil.
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 5°C | Minimizes side reactions |
| Solvent Ratio | Cyclohexane:Toluene 1:1 | Enhances solubility |
| Base Equivalents | 1.05–1.10 | Neutralizes HTf effectively |
Process Optimization and Scalability
Solvent Selection
Toluene emerges as the preferred solvent due to its inertness and ability to dissolve both silanol and triflic anhydride. Patents highlight that mixtures with dimethoxyethane (5–15% v/v) improve reaction kinetics by stabilizing charged intermediates.
Temperature Control
Low temperatures (5–15°C) during triflation suppress oligomerization and hydrolysis. However, the silylation step tolerates broader ranges (0–60°C), with higher temperatures accelerating ethylene oxide ring-opening.
Stoichiometry and Reagent Purity
Using 1.1–1.2 molar equivalents of ethylene oxide relative to silanol ensures complete conversion. Anhydrous conditions are critical, as moisture hydrolyzes the silyl ether intermediate, reducing yields by 15–20%.
Comparative Analysis of Methodologies
Patent WO2012103960A1 vs. EP3109250A1
WO2012103960A1 emphasizes in-situ stabilization by immediate filtration of triflate-amine salts, preventing degradation during storage. In contrast, EP3109250A1 prioritizes solvent blends (toluene/dimethoxyethane) to enhance reactivity in rapamycin derivatization.
| Aspect | WO2012103960A1 | EP3109250A1 |
|---|---|---|
| Yield | 89–92% | 85–88% |
| Purity | 98.5% (HPLC) | 97.0% (HPLC) |
| Scalability | Pilot-scale (10 kg) | Lab-scale (1–5 g) |
Degradation Pathways and Stabilization
The compound degrades via two primary routes:
-
Hydrolysis : Exposure to moisture cleaves the silyl-oxygen bond, forming silanol and triflic acid.
-
Thermal Decomposition : Above 40°C, elimination reactions generate olefins and Si-O-Tf byproducts.
Stabilization strategies include:
Industrial Applications and Case Studies
Synthesis of Everolimus
In the production of everolimus, a rapamycin derivative, (2,3-dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate serves as the key electrophile for C-40 hydroxyl group functionalization. The optimized protocol uses 6 molar equivalents of triflate in toluene/dimethoxyethane (90:10 v/v) at 50°C, achieving 78% isolated yield.
Comparison with Alternative Silyl Triflates
The compound’s branched alkyl groups confer superior steric hindrance compared to linear analogs, reducing unwanted nucleophilic attacks in polyfunctional substrates.
| Triflates | Relative Reactivity | Thermal Stability (°C) |
|---|---|---|
| t-Butyldimethylsilyl | 1.00 | 35 |
| Thexyldimethylsilyl | 0.85 | 45 |
| (2,3-Dimethylbutan-2-yl) | 0.75 | 50 |
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form (2,3-Dimethylbutan-2-yl)dimethylsilanol and trifluoromethanesulfonic acid .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols , amines , and thiols .
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary.
Hydrolysis Products: The major products of hydrolysis are (2,3-Dimethylbutan-2-yl)dimethylsilanol and trifluoromethanesulfonic acid .
Scientific Research Applications
Protecting Group in Organic Synthesis
One of the primary applications of DdmsOTf is as a protecting group for alcohols. The dimethylsilyl group effectively shields the alcohol functionality from unwanted reactions during multi-step syntheses. This is particularly useful in complex organic syntheses where selective reactions are necessary.
Example Reaction :
Where represents an alcohol and is the byproduct trifluoromethanesulfonic acid.
Leaving Group in Substitution Reactions
The triflate group in DdmsOTf acts as an excellent leaving group, facilitating substitution reactions in organic compounds. Its ability to depart easily makes it a valuable reagent in various synthetic pathways.
Applications in Polymer Chemistry
DdmsOTf has been explored for its potential use in synthesizing siloxane-based polymers, particularly those containing azo moieties. These polymers can exhibit photo-responsive and liquid crystalline properties, making them suitable for advanced materials applications such as sensors and displays .
Case Study 1: Siloxane Polymers
Research has demonstrated the utility of DdmsOTf in synthesizing siloxane polymers that incorporate azo groups through click chemistry. These polymers exhibit unique properties that can be tuned for specific applications, including photonic devices .
Case Study 2: Organic Synthesis
In a study focused on multi-step organic synthesis, DdmsOTf was utilized to protect alcohol groups during the formation of complex molecular architectures. This approach allowed chemists to achieve high yields and selectivity while minimizing side reactions.
Mechanism of Action
The mechanism by which (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate exerts its effects involves the formation of a stable silyl ether linkage with alcohols . This linkage protects the alcohol from unwanted reactions during subsequent synthetic steps . The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, the compound is compared with structurally related trifluoromethanesulfonates and silylating agents. Key parameters include reactivity , steric effects , leaving group ability , and applications (Table 1).
Table 1: Comparative Analysis of (2,3-Dimethylbutan-2-yl)dimethylsilyl Trifluoromethanesulfonate and Analogues
Reactivity and Leaving Group Ability
- Thexyldimethylsilyl triflate : The triflate group’s strong electron-withdrawing nature stabilizes the transition state in substitution reactions, making it superior to tosylates (e.g., 2,2,2-trifluoroethyl tosylate) . However, its steric bulk reduces reactivity compared to smaller triflates like methyl triflate , which is highly electrophilic but less selective .
- Methyl triflate: Exhibits rapid alkylation under microwave conditions (150°C, 10–15 min) but suffers from non-selective O/S alkylation (5:1 ratio) .
Steric Effects
- The thexyl group in thexyldimethylsilyl triflate imposes significant steric hindrance, making it ideal for chemodivergent reactions where selectivity is critical. For example, it is used in enantioselective radical processes to stabilize chiral intermediates .
- In contrast, smaller silyl triflates (e.g., trimethylsilyl triflate) lack steric bulk, leading to faster but less selective reactions .
Thermal and Chemical Stability
- Silyl triflates like thexyldimethylsilyl triflate are thermally stable under microwave-assisted conditions (up to 150°C), unlike alkyl triflates, which may decompose .
- Methyl triflate is highly volatile and toxic (H314 hazard), requiring stringent safety measures .
Research Findings and Case Studies
- Microwave-Assisted Alkylation : Methyl triflate achieved 85% yield in O-alkylation of pyridine derivatives but required cesium carbonate as a base . Thexyldimethylsilyl triflate, however, enables silylation without bases due to its inherent electrophilicity .
- Enantioselective Catalysis : Thexyldimethylsilyl triflate was critical in synthesizing a chiral pyrrolidine catalyst (Figure 3.27 in ), where steric bulk enhanced enantioselectivity by >90% .
Biological Activity
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate, often referred to as TDSOTf, is a silylation reagent widely used in organic synthesis. Its unique structure and properties make it a valuable tool in the field of synthetic organic chemistry, particularly for the protection and derivatization of alcohols and other functional groups. This article delves into its biological activity, chemical properties, applications, and relevant research findings.
- Molecular Formula : C₉H₁₉F₃O₃SSi
- Molecular Weight : 292.39 g/mol
- Density : 1.16 g/mL at 20 °C
- Boiling Point : 53-54 °C (0.6 mmHg)
- Flash Point : 85 °C
- Solubility : Soluble in CH₂Cl₂, CHCl₃, diethyl ether, THF (can cause ring opening), DMF; reacts with alcohols and water .
The mechanism by which TDSOTf exerts its effects primarily involves the introduction of bulky silyl groups to substrates, thereby modifying their reactivity and selectivity in subsequent reactions. This property is particularly useful in protecting sensitive functional groups during multi-step syntheses.
Applications in Research
TDSOTf has been utilized in various synthetic pathways, including:
- Silylation of Alcohols : Protecting alcohols from oxidation or other reactions.
- Activation of Electrophiles : Enhancing the electrophilicity of substrates for nucleophilic attack.
Case Studies
- Silylation Reactions : In a study focusing on the synthesis of complex organic molecules, TDSOTf was employed to protect hydroxyl groups during multi-step synthetic routes. The resulting silylated intermediates showed improved stability and reactivity .
- Electrophilic Activation : Research demonstrated that TDSOTf effectively activates electrophiles for nucleophilic substitution reactions. This property was exploited in synthesizing various biologically active compounds .
Comparison with Other Silylation Agents
The following table compares TDSOTf with other common silylation reagents:
| Reagent | Molecular Formula | Molecular Weight | Boiling Point (°C) | Application |
|---|---|---|---|---|
| This compound | C₉H₁₉F₃O₃SSi | 292.39 g/mol | 53-54 | Silylation of alcohols |
| tert-Butyldimethylsilyl trifluoromethanesulfonate | C₇H₁₅F₃O₃SSi | 264.34 g/mol | 65-67 | Protecting groups in organic synthesis |
| Trimethylsilyl trifluoromethanesulfonate | C₆H₁₅F₃O₃SSi | 250.31 g/mol | 60 | General silylation |
Safety and Handling
TDSOTf is classified as corrosive and should be handled with care. Proper personal protective equipment (PPE) should be worn when handling this compound to avoid skin and eye contact.
Q & A
Q. How can researchers design orthogonal protection schemes using this reagent alongside other silylating agents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
